Obscurolide A2

Description

Contextualization within Butyrolactone Derivatives and Secondary Metabolites

Obscurolide A2 is classified as a butyrolactone, which is a five-membered heterocyclic lactone. researchgate.netmdpi.com This structural motif is a common feature in a variety of natural products and is recognized for its presence in many biologically active small molecules. mdpi.com Butyrolactones, including the obscurolides, are considered secondary metabolites. researchgate.netuni-goettingen.denih.gov Unlike primary metabolites that are essential for the basic survival of an organism, secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. ntu.edu.sg Instead, they often play a role in mediating interactions between the organism and its environment.

The obscurolides are a series of butyrolactone derivatives produced by actinomycetes, specifically strains of Streptomyces. researchgate.netresearchgate.netuniversiteitleiden.nl These microorganisms are a rich source of diverse secondary metabolites. ntu.edu.sg The chemical structure of obscurolides is characterized by a core γ-butyrolactone ring. nih.gov In the case of this compound, this core is further elaborated with specific substituents, which contribute to its unique properties. researchgate.net

Significance in Academic Chemical Biology and Medicinal Chemistry

The fields of chemical biology and medicinal chemistry focus on the design, synthesis, and development of biologically active compounds for understanding and treating diseases. uq.edu.auucsf.educonstructor.university Natural products like this compound are of significant interest in these disciplines because their novel chemical structures can serve as inspiration for the development of new therapeutic agents. ntu.edu.sg

The butyrolactone scaffold itself is considered a "privileged structure" in drug discovery, as it is found in several FDA-approved drugs with a wide range of applications, including diuretics and anticancer agents. mdpi.com While the obscurolides themselves have shown weak inhibitory activity against certain enzymes like phosphodiesterases, their unique chemical framework makes them interesting candidates for further investigation and modification. researchgate.netnih.gov Researchers in medicinal chemistry and chemical biology explore how the structures of natural products like the obscurolides can be modified to enhance their potency, selectivity, and other pharmacologically relevant properties. ucsf.edu

Historical Overview of Obscurolide Discovery and Characterization

The obscurolides were first reported as a novel class of butyrolactones isolated from the culture filtrate of Streptomyces viridochromogenes. researchgate.netresearchgate.netnih.gov The initial discovery and structural elucidation of obscurolides A1 through A4 were described in the early 1990s. researchgate.netnih.gov These compounds were identified through chemical screening methods. researchgate.netresearchgate.net

Subsequent research has led to the isolation and characterization of additional obscurolide derivatives from other Streptomyces species. For instance, new obscurolide-type metabolites have been isolated from termite-associated Streptomyces neopeptinius and soil-derived Streptomyces alboniger. researchgate.netrsc.org The structural determination of these compounds has been accomplished using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). researchgate.netresearcher.life These studies have revealed variations in the substituents on the butyrolactone core, leading to a family of related natural products. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

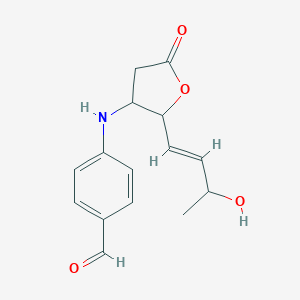

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,9-10,13-14,16,18H,8H2,1H3/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJWSNUDETVRFF-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144398-00-5 | |

| Record name | Obscurolide A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144398005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Spectroscopic Elucidation

Natural Sources and Producing Organisms

Obscurolide A2 is a secondary metabolite produced by various strains of bacteria belonging to the genus Streptomyces, which are well-known for their ability to synthesize a wide array of bioactive compounds.

Various metabolites of the obscurolide and streptazolin (B1245216) types have been successfully isolated from Streptomyces alboniger that was derived from soil. rsc.org Specifically, a study focusing on a strain designated YIM20533, which was isolated from a soil sample in Tibet, China, identified several new butyrolactones of the obscurolide type. rsc.org Another investigation led to the isolation of obscurolide B2β from Streptomyces alboniger strain A121, which was collected in Vietnam. researchgate.net

The initial discovery and isolation of the obscurolide class of compounds, including this compound, were from the culture filtrate of Streptomyces viridochromogenes. researchgate.netnih.gov These novel butyrolactones were identified through chemical screening methods. nih.gov Research has pointed to Streptomyces viridochromogenes strain Tü 2580 as a producer of these compounds. researchgate.net

Recent research has expanded the known sources of obscurolides to include symbiotic microorganisms. Chemical analysis of cultures of Streptomyces neopeptinius BYF101, an actinomycete isolated from the body surface of the termite Odontotermes formosanus, led to the identification of previously unreported obscurolide-type metabolites. researchgate.netnih.gov This discovery was facilitated by analyses using High-Resolution Tandem Mass Spectrometry (HR-MS/MS) and the Global Natural Product Social Molecular Networking (GNPS) platform. researchgate.netnih.gov

| Producing Organism | Strain | Source of Isolation |

| Streptomyces alboniger | YIM20533 | Soil sample from Tibet, China. rsc.org |

| Streptomyces alboniger | A121 | Collected in Vietnam. researchgate.net |

| Streptomyces viridochromogenes | Tü 2580 | Culture filtrate. researchgate.netnih.gov |

| Streptomyces neopeptinius | BYF101 | Body surface of the termite Odontotermes formosanus. researchgate.netnih.gov |

Streptomyces viridochromogenes Strains

Advanced Isolation Methodologies for this compound

The isolation of this compound from microbial cultures is a multi-step process that involves initial cultivation of the producing organism followed by sophisticated purification techniques.

The production of this compound begins with the submerged cultivation of the Streptomyces strain in a suitable nutrient medium. mdpi.comnih.gov This process, known as fermentation, is carried out for a specific duration under controlled conditions, such as temperature and pH, to maximize the yield of the desired metabolite. mdpi.com Following fermentation, the culture broth, which contains the produced compounds, is separated from the microbial cells, often by centrifugation. mdpi.com The resulting cell-free supernatant is then processed to extract the crude mixture of metabolites. nih.govgoogle.com This initial extraction is a critical step that prepares the sample for further purification. google.com

To isolate this compound from the crude extract, various chromatographic techniques are employed. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) is a key method used in the purification process. nih.gov HPLC utilizes a high-pressure pump to pass the liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). ru.ac.za The separation is based on the differential partitioning of the components between the mobile and stationary phases. ijpsjournal.com In the case of obscurolides, Reverse-Phase HPLC (RP-HPLC) is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. ru.ac.za This technique allows for the efficient separation and high-resolution purification of individual compounds like this compound from the complex mixture of metabolites present in the culture extract. nih.govru.ac.za

| Technique | Description | Role in Isolation |

| Fermentation | Cultivation of Streptomyces species in a nutrient-rich liquid medium under controlled conditions to encourage the production of secondary metabolites. mdpi.comnih.gov | Production of this compound by the microorganism. |

| Culture Broth Processing | Separation of the liquid culture medium (broth) from the microbial cells, typically through centrifugation or filtration, followed by extraction of the metabolites from the broth. mdpi.comgoogle.com | To obtain a crude extract containing this compound for further purification. |

| High-Performance Liquid Chromatography (HPLC) | A powerful separation technique that uses high pressure to force a solvent containing the sample through a column with a solid adsorbent material, separating components based on their affinity for the column material. ru.ac.za | Final purification of this compound from the crude extract to achieve high purity. nih.gov |

Chemical Screening Methods for Isolation

Obscurolides, including this compound, were first isolated from the culture filtrate of Streptomyces viridochromogenes using chemical screening methods. researchgate.netnih.gov This process involves separating and identifying compounds of interest from a complex mixture. More recent studies have also identified obscurolide-type metabolites from other actinomycetes, such as Streptomyces neopeptinius BYF101, which was isolated from the body surface of the termite Odontotermes formosanus. researchgate.netnih.gov The isolation process from these cultures often involves techniques like High-Performance Liquid Chromatography (HPLC) to purify the individual compounds. ntu.edu.sg

Comprehensive Structural Elucidation of this compound and Analogues

The precise molecular structure of this compound and its related compounds has been determined through a suite of advanced analytical methods.

High-Resolution Mass Spectrometry (HRMS/MS, HR-ESIMS) Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy. helmholtz-munich.de Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) have been instrumental in the structural elucidation of this compound and its analogues. researchgate.netnih.gov This method provides precise mass-to-charge ratio measurements, allowing for the confident assignment of molecular formulas. umb.edunih.gov For instance, in the analysis of metabolites from Streptomyces neopeptinius, HR-MS/MS was used to identify new obscurolide-type compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, DEPT135, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), has been employed to elucidate the structure of this compound and its analogues. researchgate.netresearchgate.netnih.govresearchgate.net

The ¹H and ¹³C NMR spectroscopic analysis, supported by DEPT experiments, revealed the presence of key structural fragments, such as methyl, methylene, and methine groups, as well as quaternary and carbonyl carbons, which are characteristic of the obscurolide skeleton. researchgate.netresearchgate.net COSY and HMBC correlations were essential in establishing the connectivity between different parts of the molecule. researchgate.netresearchgate.netrsc.org

Table 1: NMR Spectroscopic Data for Obscurolide Analogues This table is representative of the types of data obtained from NMR studies of obscurolides. Specific chemical shifts can vary slightly based on the solvent and instrument used.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| 2 | 177.2 | - |

| 3 | 42.1 | 2.95 |

| 4 | 82.5 | 4.85 |

| 5 | 129.8 | 5.90 |

| 6 | 135.2 | 6.20 |

| 7 | 70.1 | 4.50 |

| 1' | 138.5 | - |

| 2' | 125.0 | 7.30 |

| 3' | 115.8 | 6.80 |

| 4' | 150.1 | - |

| 5' | 115.8 | 6.80 |

| 6' | 125.0 | 7.30 |

Data compiled from published research on obscurolide structures. researchgate.netresearchgate.net

Spectroscopic Comparison with Related Obscurolides (A1, A3, A4)

The structural elucidation of this compound was aided by comparing its spectroscopic data with those of its analogues, Obscurolide A1, A3, and A4. researchgate.netresearchgate.net These compounds share a common butyrolactone core but differ in the functional groups attached to the 4-aminobenzoic acid moiety. researchgate.netnih.gov For example, Obscurolide A1 contains a carboxylic acid group, which is reduced to an aldehyde in this compound, a primary alcohol in Obscurolide A3, and further modified in Obscurolide A4. researchgate.netnih.gov These differences are readily observed in their respective NMR and IR spectra. researchgate.net

Determination of Absolute Configuration (e.g., DP4+ Probability, Competing Enantioselective Acylation, Electronic Circular Dichroism Calculation)

Determining the absolute stereochemistry of chiral centers is a critical aspect of structural elucidation. For obscurolide-type compounds, a combination of methods has been utilized. These include:

DP4+ Probability Analysis: This computational method compares experimental NMR chemical shifts with those calculated for all possible stereoisomers to determine the most likely structure. researchgate.netnih.govmdpi.com

Competing Enantioselective Acylation (CEA): This chemical method is used to determine the absolute configuration of secondary alcohols within a molecule. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) Calculation: The experimental ECD spectrum is compared with theoretically calculated spectra for different enantiomers to assign the absolute configuration. researchgate.netnih.govnih.govresearchgate.net

It was discovered that the isolated natural obscurolides are often diastereomeric mixtures due to partial racemization at the C-7 position, which is part of an allylic alcohol system. nih.govresearchgate.net

Structural Uniqueness and Functional Groups

Obscurolides are characterized by a γ-butyrolactone ring linked to a substituted aromatic moiety. rsc.org The uniqueness of some obscurolide analogues lies in the substitution pattern on the benzene (B151609) ring. For instance, some analogues possess an unprecedented pentanone substituent. researchgate.netresearchgate.net The core structure of this compound features a γ-butyrolactone, an ethylidene group, an allylic alcohol, and a 4-aminobenzaldehyde (B1209532) unit. d-nb.info This combination of functional groups contributes to its distinct chemical properties.

Biosynthetic Pathways and Genetic Insights

Producing Microorganisms and Their Metabolic Potential

Obscurolides, including Obscurolide A2, are natural products synthesized by specific microorganisms. nih.gov The primary producers identified to date belong to the genus Streptomyces, a group of filamentous bacteria renowned for their prolific production of a wide array of secondary metabolites. nih.govrsc.orgresearchgate.net

Notably, Streptomyces viridochromogenes has been identified as a producer of obscurolides A1 through A4. nih.govresearchgate.net More recently, Streptomyces neopeptinius BYF101, an actinomycete isolated from the body surface of the termite Odontotermes formosanus, has also been shown to produce obscurolide-type metabolites. researchgate.netresearchgate.net Additionally, research on soil-derived Streptomyces alboniger YIM20533 has led to the isolation of new obscurolide-type compounds. rsc.org The metabolic potential of these microorganisms extends beyond obscurolides, as they are known to produce a diverse range of other bioactive compounds. researchgate.netresearchgate.net

| Producing Microorganism | Source/Isolation Context | Reference |

| Streptomyces viridochromogenes | Culture filtrate | nih.govresearchgate.net |

| Streptomyces neopeptinius BYF101 | Termite symbiont (Odontotermes formosanus) | researchgate.netresearchgate.net |

| Streptomyces alboniger YIM20533 | Soil isolate from Tibet, China | rsc.org |

Proposed Biosynthetic Origins of Obscurolide-Type Skeletons

The biosynthesis of obscurolide-type skeletons is thought to involve a non-enzymatic reaction as a key step in the production of these compounds. rsc.org It is proposed that the common precursor, 4-aminobenzoic acid, which has been isolated from the same producing strain, may serve as a bioprecursor in the biosynthesis of the corresponding metabolites. rsc.org The general structure of obscurolides features a γ-butyrolactone ring. nih.govresearchgate.net In many Streptomyces species, the biosynthesis of γ-butyrolactones involves an A-factor synthase homolog, encoded by the afsA gene. rsc.org This enzyme catalyzes a crucial step in the formation of the γ-butyrolactone ring. pnas.org

Role of γ-Butyrolactones in Streptomyces Metabolism and Antibiotic Production

γ-Butyrolactones (GBLs) are a class of signaling molecules, often referred to as microbial hormones, that play a critical role in regulating secondary metabolism and morphological differentiation in Streptomyces. rsc.orgimrpress.com These molecules function in a quorum sensing-dependent manner, where their accumulation to a certain threshold triggers a cascade of gene expression leading to the production of antibiotics and other secondary metabolites. nih.gov

The A-factor of Streptomyces griseus is a well-studied example of a GBL that controls streptomycin (B1217042) production. pnas.orgimrpress.com The A-factor binds to a specific receptor protein, ArpA, which then dissociates from DNA, allowing for the transcription of a transcriptional activator, AdpA. rsc.orgimrpress.com AdpA, in turn, activates the expression of genes within the streptomycin biosynthetic gene cluster. imrpress.com This regulatory system, involving a GBL and its cognate receptor, is a common feature in many Streptomyces species and is crucial for the coordinated production of antibiotics. nih.govfrontiersin.org It has been suggested that approximately 60% of Streptomyces strains have the genetic capacity to produce GBL-type compounds. rsc.org

Bioinformatic Analysis of Biosynthetic Gene Clusters (BGCs)

Bioinformatic tools are instrumental in identifying and analyzing the biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like obscurolides. nih.gov In Streptomyces, genes encoding enzymes for the biosynthesis of a specific secondary metabolite are typically clustered together on the chromosome. imrpress.com

Analysis of Streptomyces genomes often reveals the presence of afsA-like genes, which are key to γ-butyrolactone biosynthesis, located in proximity to genes encoding GBL receptor proteins. nih.gov These BGCs for γ-butyrolactones are frequently found within or near antibiotic biosynthetic gene clusters, highlighting the interconnected regulation of these pathways. nih.gov The use of bioinformatics allows researchers to predict the metabolic potential of a given Streptomyces strain and to identify novel BGCs that may produce new bioactive compounds. nih.govuniversiteitleiden.nl

Influence of Environmental Conditions on Biosynthesis (e.g., pH fermentation tests)

The production of secondary metabolites by Streptomyces is significantly influenced by environmental conditions. maxapress.comnih.gov Factors such as nutrient availability, temperature, and pH can dramatically alter the metabolic output of these microorganisms. researchgate.netmaxapress.com

Specifically for obscurolide-related compounds, pH has been shown to be a critical factor. researchgate.netrsc.org Fermentation tests have demonstrated that both acidic and basic conditions can inhibit the growth of Streptomyces and affect the production of γ-butyrolactones. researchgate.netrsc.org The acylation of γ-butyrolactones has been proposed as a mechanism through which pH influences the growth of Streptomyces. researchgate.netrsc.org This highlights the importance of optimizing fermentation conditions to maximize the yield of desired metabolites like this compound.

Co-cultivation Strategies for Enhanced Metabolite Biosynthesis

Co-cultivation, the simultaneous culture of two or more different microorganisms, has emerged as a powerful strategy to enhance the production of secondary metabolites. nih.govfrontiersin.org This approach mimics the natural competitive environment of microorganisms, which can trigger the expression of otherwise silent biosynthetic gene clusters. nih.gov

While specific co-cultivation studies focusing solely on this compound are not extensively documented, the principle holds significant promise for increasing its production. rsc.org The interaction between different microbial species can induce the synthesis of novel compounds or increase the yield of known metabolites. frontiersin.org This strategy is particularly relevant for Streptomyces, as their BGCs are often poorly expressed under standard laboratory monoculture conditions. researchgate.net Therefore, exploring co-cultivation of obscurolide-producing Streptomyces strains with other bacteria or fungi could unlock a greater diversity and quantity of these fascinating molecules. universiteitleiden.nl

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Obscurolide A2 and Related Butyrolactones

The total synthesis of obscurolides and similar natural products is crucial for confirming their structure, determining their absolute configuration, and providing access to larger quantities for further study. d-nb.infosmolecule.com These synthetic routes often serve as a platform for creating structurally diverse analogues. nih.gov

A key feature in the synthesis of this compound and related compounds is the construction of the γ-butyrolactone ring. Stereoselective cycloisomerization has emerged as a powerful strategy for this purpose. Gold-catalyzed cycloisomerization reactions are particularly prominent in this area. frontiersin.org

Researchers have developed efficient methods for the cycloisomerization of γ-acetylenic carboxylic acids into γ-alkylidene-γ-butyrolactones using catalysts like gold(III) oxide (Au2O3). organic-chemistry.org This method demonstrates high levels of chemo-, regio-, and stereoselectivity, favoring a 5-exo cyclization pathway. organic-chemistry.org The use of Au2O3 is advantageous as it is a stable and efficient catalyst that avoids issues like moisture sensitivity and undesired side reactions common with other catalysts. organic-chemistry.org

Another powerful technique is the gold-catalyzed stereoselective cycloisomerization of optically active 4,5-allenoic acids. springernature.comexlibrisgroup.com By employing specific chiral gold complexes, such as AuCl(LB-Phos), chemists can achieve excellent control over both the E/Z selectivity of the resulting vinyl group and the transfer of chirality from the allene (B1206475) to the newly formed stereocenter in the lactone ring. d-nb.infospringernature.com This approach has been successfully applied to the first total synthesis of related natural γ-butyrolactones like xestospongienes E, F, G, and H. d-nb.infospringernature.com

| Catalyst System | Substrate Type | Product | Key Features |

| Au2O3 | γ-Acetylenic carboxylic acids | γ-Alkylidene-γ-butyrolactones | High chemo-, regio-, and stereoselectivity; 5-exo cyclization. organic-chemistry.org |

| AuCl(LB-Phos) | 4,5-Allenoic acids | γ-(E)-Vinylic γ-butyrolactones | High stereoselectivity (≥ 99:1 d.r., ≥ 99% ee); applicable to natural product synthesis. springernature.com |

| Chiral Gold-Complexes | 4,5-Allenoic acids | γ-Butyrolactones | Enables asymmetric synthesis, controlling enantioselectivity. frontiersin.org |

Convergent synthesis, where complex molecules are assembled from several individually prepared fragments, is a highly effective strategy for constructing intricate natural products like this compound. organic-chemistry.orgnih.gov This approach allows for the parallel synthesis of key building blocks, which are then coupled in the later stages. organic-chemistry.org The power of this method lies in its efficiency and flexibility, enabling the preparation of various analogues by modifying one of the fragments. nih.govchemrxiv.org

Stereoselective Cycloisomerization Methodologies

Analogues and Derivatives of this compound

The generation of analogues and derivatives is essential for exploring the structure-activity relationships (SAR) of natural products. nih.govsemanticscholar.org By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its biological profile.

Simple chemical modifications such as acetylation and methylation are commonly used to create derivatives of natural products. nih.govresearchgate.net In the case of obscurolides, these reactions can target hydroxyl and amino groups within the molecule. For example, Obscurolide A3, which possesses alcohol functionalities, was converted to Obscurolide A3-diacetate by treatment with acetic anhydride (B1165640) and pyridine. researchgate.net

These derivatization reactions serve multiple purposes. They can help in the structural elucidation of the parent compound by confirming the presence of specific functional groups. researchgate.net Furthermore, the resulting derivatives often exhibit altered physicochemical properties and biological activities, providing valuable data for SAR studies. researchgate.netresearchgate.net For example, the acetylation of certain metabolites has been shown to significantly enhance their cytotoxic activity against cancer cell lines. nih.govresearchgate.net Epigenetic regulation, involving processes like acetylation and methylation, is also a key mechanism for controlling the expression of secondary metabolite genes. nih.gov

Beyond simple derivatization, the rational design of novel structures is a key strategy for developing compounds with enhanced or specific properties. universiteitleiden.nlresearchgate.net This approach leverages an understanding of the biosynthetic pathway and the target's structure to create unnatural products with potentially improved pharmacological characteristics. universiteitleiden.nl

For complex molecules, a modular synthetic approach is often employed, allowing for targeted modifications at various positions of the molecular scaffold. chemrxiv.org This can involve altering the rigidity of a macrocycle, modifying side chains, or introducing different chemical "warheads" to interact with biological targets. chemrxiv.org For example, in the synthesis of thromboxane (B8750289) A2 analogues, the highly unstable oxetane (B1205548) ring of the natural product was replaced with more stable structures like a tetrahydrofuran (B95107) or carbocyclic rings. This type of rational modification aims to retain the desired biological activity while improving the compound's stability and synthetic accessibility.

Acetylation and Methylation for Derivative Synthesis

Synthetic Challenges and Methodological Innovations

The synthesis of complex natural products is invariably accompanied by significant challenges, which in turn drive methodological innovation. nih.govrsc.org A primary challenge in synthesizing molecules like this compound is the precise control of multiple stereocenters. acs.org

Tailored Synthetic Strategies for Complex Metabolites

The synthesis of complex natural products like this compound, a member of the γ-butyrolactone family, presents considerable challenges due to their intricate stereochemistry and functional group arrangements. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, tailored strategies for analogous complex metabolites provide a roadmap for its potential construction. These strategies often involve the development of novel synthetic methodologies to efficiently assemble the core structure and introduce key functionalities with high stereocontrol.

One of the critical features of this compound is the substituted γ-butyrolactone ring. The synthesis of such structures is a central theme in natural product chemistry. researchgate.netmdpi.com General strategies for the asymmetric synthesis of γ-butyrolactones often employ metal-catalyzed or organocatalyzed reactions to create the chiral centers. researchgate.net For instance, gold-catalyzed stereoselective cycloisomerization of allenoic acids has been reported as a powerful method for constructing γ-butyrolactone rings of the type found in obscurolides. d-nb.info This type of reaction could potentially be adapted to form the core of this compound.

Another key challenge is the stereoselective installation of the side chain. The absolute configuration of stereocenters in complex natural products is often determined through a combination of spectroscopic analysis and chemical derivatization, such as the competing enantioselective acylation (CEA) method. nih.gov This analytical approach is crucial for guiding the development of a synthetic strategy to ensure the correct stereoisomer is produced.

The synthesis of related natural products, such as streptazolin (B1245216), which shares biosynthetic precursors with obscurolides, has been achieved through methods like the intramolecular Pauson-Khand reaction. acs.orgrsc.orgresearchgate.net While structurally different, the strategies employed in these syntheses, particularly in controlling stereochemistry and constructing heterocyclic systems, offer valuable insights for a potential synthesis of this compound. The derivatization of natural products through techniques like acetylation and methylation is also a common strategy to confirm structures and explore structure-activity relationships, which can inform the final steps of a synthetic route. nih.govresearchgate.net

Scalable Synthesis of Key Precursors

Based on biosynthetic studies, a likely key precursor for the obscurolide family is 4-aminobenzoic acid. rsc.orgresearchgate.netrsc.org This is a commercially available and relatively inexpensive starting material, which is advantageous for a large-scale synthetic campaign. The other key components of the this compound structure would need to be synthesized and coupled to this aromatic precursor.

The synthesis of the γ-butyrolactone core and its appended side chain on a larger scale would require robust and high-yielding reactions. Methodologies that avoid sensitive reagents, cryogenic conditions, and laborious purification steps are preferred. For example, strategies for the scalable synthesis of functionalized benzofuranyl acetic acid amides have been developed, which allow for the production of key precursors on a gram scale. rsc.org These methods often utilize industrially recognized reactions to ensure scalability.

The synthesis of γ-butyrolactone hormones has been approached through the creation of a common intermediate, (R)-paraconyl alcohol, which can then be diversified. nih.gov An efficient route to this intermediate, followed by biocatalytic or chemical steps to install the necessary side chains, could be a viable strategy for producing precursors to this compound in larger quantities. The development of such scalable routes is often inspired by the natural biosynthetic pathway, where simple building blocks are assembled by a series of enzymatic reactions. nih.gov

Biological Activities and Mechanistic Studies Excluding Clinical Human Data

Broad-Spectrum Biological Research

The obscurolide class of compounds, produced by Streptomyces, has been investigated for its antimicrobial potential. rsc.orgresearchgate.net While specific data for Obscurolide A2 is limited, related compounds from the same family have shown activity. For example, streptazolin (B1245216), another metabolite often found alongside obscurolides, exhibits both antibiotic and antifungal properties. rsc.org Studies on various Streptomyces metabolites have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria and fungi like Candida albicans and Cryptococcus neoformans. researchgate.netscielo.brmdpi.com For instance, bottromycin (B228019) A2 has shown low micromolar activity against several strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). wikipedia.org However, specific minimum inhibitory concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively detailed in the currently available literature.

The potential anti-inflammatory activity of this compound has been explored, particularly concerning its ability to inhibit nitric oxide (NO) production. In a study evaluating various new obscurolide-type compounds, this compound was tested for its inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-activated macrophages. rsc.orgrsc.org The results indicated that this compound did not show obvious activity in this assay at the tested concentrations. rsc.orgrsc.org In contrast, another compound isolated in the same study demonstrated a 51.7% inhibition of NO production at a concentration of 50 μM. researchgate.netrsc.org The broader class of phospholipase A2 (PLA2) inhibitors, which includes various natural products, is often studied for anti-inflammatory effects due to the role of PLA2 enzymes in the inflammatory cascade. nih.govnih.govresearchgate.net

The cytotoxic potential of metabolites from Streptomyces is an area of active research, with many compounds being evaluated against various cancer cell lines. nih.govdovepress.combmglabtech.com While specific cytotoxic data for this compound is not prominently reported, studies on analogous compounds from the same sources are available. For instance, metabolites isolated from Streptomyces alboniger and Streptomyces lannensis have shown significant cytotoxic activities against human colon cancer cell lines (HCT-116, HT-29) and human malignant melanoma cells (A375). researchgate.netnih.gov One study noted that an acetyl derivative of a related compound, 5A, exhibited extremely strong cytotoxic activity against A375 cells, with an IC50 value of less than 0.2 µM. researchgate.netnih.gov The evaluation of this compound's specific activity against various cancer cell lines remains an area for further investigation.

Table 1: Biological Activities of Related Streptomyces Metabolites. This table presents data on compounds isolated alongside or related to the obscurolide family to provide context for potential activities.

The most consistently reported biological activity of the obscurolide family, including this compound, is the inhibition of phosphodiesterases (PDEs). nih.gov Specifically, obscurolides were identified as a novel class of butyrolactone-based PDE inhibitors. nih.govresearchgate.net Research has shown that these compounds exhibit a weak inhibitory activity against both calcium/calmodulin-dependent and -independent phosphodiesterases isolated from bovine brain tissue. nih.govresearchgate.net The calcium/calmodulin-dependent phosphodiesterase is presumably PDE1. cvmh.fr While the inhibitory action is characterized as weak, it represents the primary and most specific enzymatic effect documented for this class of molecules. nih.gov

Cytotoxic Activities in Research Models

Proposed Molecular Mechanisms of Action

The primary molecular targets identified for this compound and its congeners are phosphodiesterase enzymes. nih.govadipogen.com The mechanism is believed to involve the inhibition of these enzymes, which are crucial for regulating the levels of cyclic nucleotides like cyclic AMP (cAMP). nih.gov By inhibiting PDE, obscurolides can modulate signal transduction pathways that rely on these second messengers. The butyrolactone structure is a key feature of this class of inhibitors. nih.gov Beyond PDE inhibition, the broader family of γ-butyrolactones in Streptomyces is known to act as autoregulatory signaling molecules, influencing antibiotic production and cellular differentiation by modulating the DNA-binding activity of specific receptor proteins. rsc.orgresearchgate.net

Inhibition of Signal Transduction Pathways (e.g., MAPK/ERK, JAK/STAT)

Based on a review of the available scientific literature, there is currently no specific information detailing the inhibitory effects of this compound on the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) or JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signal transduction pathways. Research has not yet elucidated a direct interaction or modulation of these specific signaling cascades by this particular compound.

Effects on Cellular Processes (e.g., Nitric Oxide Production, Platelet Aggregation)

While direct studies on this compound's effect on nitric oxide (NO) production and platelet aggregation are limited, research into structurally related metabolites provides insight into the potential activities of the obscurolide class.

A study on novel compounds from Streptomyces alboniger investigated the bioactivity of Streptalbonin A, a metabolite possessing a core obscurolide-type skeleton. nih.govnih.gov In an in vitro assay using lipopolysaccharide (LPS)-activated macrophages, Streptalbonin A demonstrated a notable inhibitory effect on the production of nitric oxide, a key inflammatory mediator. nih.govnih.govresearchgate.net Furthermore, this related compound was evaluated for its anticoagulant properties. nih.govresearchgate.net It exhibited inhibitory activity on platelet activating factor (PAF)-induced platelet aggregation. nih.govresearchgate.net Although this compound was included in the panel of tested compounds for NO inhibition, specific results for it were not reported, with the focus remaining on the newly identified streptalbonins. rsc.org

The findings for Streptalbonin A suggest that the obscurolide scaffold may have the potential to modulate cellular processes involved in inflammation and hemostasis. However, dedicated studies are required to confirm if this compound possesses similar activities and to what extent.

Table 1: Bioactivity of the Related Obscurolide-type Metabolite Streptalbonin A

| Cellular Process | Assay | Test Compound | Concentration | Inhibition Ratio |

|---|---|---|---|---|

| Nitric Oxide Production | Griess Reagent Assay in LPS-activated macrophages | Streptalbonin A | 50 μM | 51.7% nih.govnih.gov |

| Platelet Aggregation | PAF-induced aggregation | Streptalbonin A | 200 μg/mL | 26.0 ± 9.1% nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies

Impact of Functional Groups and Structural Moieties

The obscurolides are a class of butyrolactone derivatives originally isolated from Streptomyces viridochromogenes. researchgate.netnih.gov The family, comprising Obscurolides A1, A2, A3, and A4, shares a common structural skeleton but differs in the functional group attached to the 4-aminobenzoic acid moiety. researchgate.netnih.govresearchgate.net

This structural variation is key to understanding the preliminary structure-activity relationships within the class. Obscurolide A1 contains a carboxylic acid group (-COOH) on the aromatic ring. nih.gov In the other analogues, this group is progressively reduced. researchgate.netnih.gov The specific structure of this compound features a hydroxymethyl group (-CH₂OH) at this position, resulting from the reduction of the carboxylic acid found in Obscurolide A1. This modification from an acid to an alcohol functional group alters the electronic properties and hydrogen bonding capacity of the molecule, which is expected to influence its interaction with biological targets.

Analysis of Diastereomeric Mixtures

A significant structural characteristic of the obscurolides is their existence as diastereomeric mixtures. researchgate.netnih.gov Scientific investigations have consistently shown that these natural products are isolated as mixtures due to partial racemization at the C-7 carbon. researchgate.netnih.govresearchgate.net This carbon is part of an allylic alcohol system within the butyrolactone structure, making the attached hydroxyl group prone to changes in stereochemistry under certain conditions. researchgate.netnih.gov

This phenomenon is not unique to the originally described obscurolides. Studies on related metabolites, such as Streptalbonin A, have confirmed that it also exists as a mixture of two diastereomers at the C-7 position, explicitly noting this is "just as the this compound reported in previous work". nih.govresearchgate.netrsc.org The presence of these stereoisomers means that the biological activity observed for an "obscurolide" sample is the composite effect of the different diastereomers present in the mixture. Separating and testing the individual diastereomers would be necessary to determine the specific activity and potency of each stereoisomer.

In Vitro Bioassay Methodologies

The biological evaluation of this compound and its analogues relies on various established in vitro bioassays designed to measure specific cellular or enzymatic responses. medchemexpress.com These assays are crucial for screening, characterizing biological activity, and elucidating mechanisms of action. medchemexpress.com

For assessing effects on inflammatory pathways, the Griess assay is a common method used to quantify nitric oxide production by measuring nitrite (B80452) accumulation in cell culture supernatants, typically using LPS-stimulated macrophage cell lines like RAW 264.7. nih.gov To evaluate anticoagulant potential, platelet aggregation assays are employed, where the ability of a compound to inhibit agonist-induced aggregation (e.g., by PAF) is monitored, often through changes in light transmittance in a platelet-rich plasma suspension. nih.gov

Enzyme Inhibition Assays (IC50 determination)

The primary enzymatic targets identified for the obscurolide class are phosphodiesterases (PDEs). researchgate.netresearchgate.netnih.gov These enzymes are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP, playing a critical role in signal transduction. nih.gov Enzyme inhibition assays are used to determine the potency of compounds like this compound against these targets.

In these assays, the enzyme (e.g., PDE from bovine sources) is incubated with its substrate and varying concentrations of the inhibitor. nih.gov The inhibitory activity is then quantified by measuring the decrease in product formation or substrate depletion. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies have shown that obscurolides exhibit weak inhibitory activity against both calcium/calmodulin-dependent and independent phosphodiesterases. researchgate.netnih.gov For the closely related analogue, Obscurolide A1, a specific IC50 value has been reported, providing a quantitative measure of its potency.

Table 2: Phosphodiesterase (PDE) Inhibition by Obscurolide A1

| Compound | Target Enzyme | Reported IC50 |

|---|---|---|

| Obscurolide A1 | Phosphodiesterase (PDE) | 8 mM |

This value indicates a low potency, and while a specific IC50 for this compound has not been reported, it is expected to be in a similar millimolar range, consistent with the generally weak PDE inhibitory activity described for the entire class. researchgate.net

Microbial Growth Inhibition Assays (e.g., MIC, Zone of Inhibition)

Information regarding the specific antimicrobial activity of this compound, as determined by microbial growth inhibition assays, is not detailed in the currently available scientific literature. Standard evaluations, such as the determination of Minimum Inhibitory Concentration (MIC) values or the measurement of zones of inhibition against various bacterial and fungal strains, have not been specifically reported for this compound in the reviewed studies. While the broader class of obscurolides and the producing organisms, Streptomyces species, are known for their production of bioactive compounds, quantitative data on the direct microbial growth inhibitory effects of purified this compound is not presently available. uni-goettingen.dentu.edu.sg

Cell-Based Assays (e.g., LPS-activated macrophages, cancer cell lines)

The biological activity of this compound has been evaluated in a limited number of cell-based assays, including assessments of its effect on lipopolysaccharide (LPS)-activated macrophages and its cytotoxicity against various human cancer cell lines.

In a study investigating a series of streptazolin- and obscurolide-type metabolites, this compound was tested for its ability to inhibit nitric oxide production in LPS-activated macrophages. rsc.org The same study also evaluated its cytotoxic effects against a panel of five human cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. rsc.org The findings indicated that this compound did not exhibit significant activity in these particular assays. rsc.org While other compounds isolated in the study demonstrated measurable effects, this compound was classified among the tested compounds that had "no obvious activities." rsc.org

It has been noted that this compound naturally exists as a mixture of two diastereomers at the C-7 position. rsc.org

Table 1: Summary of Cell-Based Assay Findings for this compound

| Assay Type | Cell Line/Model | Result/Finding | Citation |

|---|---|---|---|

| Cytotoxicity | HL-60 (Leukemia) | No obvious activity reported | rsc.org |

| Cytotoxicity | SMMC-7721 (Hepatocellular carcinoma) | No obvious activity reported | rsc.org |

| Cytotoxicity | A-549 (Lung carcinoma) | No obvious activity reported | rsc.org |

| Cytotoxicity | MCF-7 (Breast adenocarcinoma) | No obvious activity reported | rsc.org |

| Cytotoxicity | SW480 (Colon adenocarcinoma) | No obvious activity reported | rsc.org |

| Anti-inflammatory | LPS-activated macrophages | No obvious activity reported | rsc.org |

Pre-clinical Research Model Applications

Efficacy in Experimental Models of Infection (e.g., septicemia, endocarditis)

Based on a review of the available scientific literature, there are no published studies on the application or efficacy of this compound in preclinical experimental models of infection. Research detailing the use of this compound in animal models for conditions such as septicemia or endocarditis to evaluate its potential therapeutic effects has not been reported.

Advanced Research Methodologies and Techniques

High-Resolution Analytical Techniques

The definitive identification and structural elucidation of Obscurolide A2 rely heavily on a suite of high-resolution analytical techniques. nih.govnih.gov These methods are crucial for determining the molecular formula, connectivity of atoms, and stereochemistry of the compound. uobasrah.edu.iq

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of this compound. researchgate.netsavemyexams.com Specifically, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in determining its exact molecular weight and, consequently, its elemental composition. researchgate.netresearchgate.net This technique involves ionizing the sample and measuring the mass-to-charge ratio of the resulting ions with high precision. youtube.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, aiding in the identification of key functional groups and substructures within the molecule. savemyexams.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. uobasrah.edu.iq One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net More advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons, between protons and carbons, and across multiple bonds, respectively. researchgate.netrsc.org These experiments were critical in piecing together the complex γ-butyrolactone skeleton of this compound. researchgate.netresearchgate.net

The data obtained from these high-resolution techniques are often used in conjunction to build a comprehensive picture of the molecule's structure. For instance, the molecular formula from HR-ESI-MS provides a constraint for interpreting the NMR data, ensuring a consistent and accurate structural assignment. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools to complement experimental data in the study of this compound. spirochem.comkallipos.grkit.edu These in silico approaches provide insights into the molecule's three-dimensional structure, conformational preferences, and potential interactions with biological targets. spirochem.com

Molecular Docking Simulations for Mechanism Exploration

To investigate the potential mechanism of action of compounds like this compound, molecular docking simulations are frequently employed. nih.govmdpi.com This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. mdpi.comfrontiersin.orgbiorxiv.org For example, in silico molecular docking can be used to predict how this compound might interact with the active site of an enzyme, highlighting key amino acid residues involved in the binding. nih.govmdpi.com The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site, and then using a scoring function to evaluate the different possible binding poses. nih.gov These simulations can help to formulate hypotheses about the biological targets of this compound, which can then be tested experimentally. mdpi.com

Conformer Minimization and Gradient Analysis

Understanding the conformational landscape of a flexible molecule like this compound is crucial for understanding its biological activity. arxiv.org Conformer generation and minimization are computational methods used to explore the different possible 3D arrangements of a molecule and to identify the most stable ones. cam.ac.uk The process often starts with a systematic or random search of the conformational space, followed by energy minimization of the generated conformers using force fields. cam.ac.uk

The Polak-Ribiere conjugate gradient (PRCG) algorithm is one such method used for conformer minimization. researchgate.netmdpi.com This algorithm iteratively adjusts the coordinates of the atoms to find a local or global energy minimum on the potential energy surface. researchgate.netmdpi.com The convergence of this process is often monitored by analyzing the root-mean-squared gradient of the energy. researchgate.netmdpi.com The resulting low-energy conformers provide a more realistic representation of the molecule's shape and can be used in subsequent studies, such as molecular docking or for interpreting NMR data. cam.ac.uk

Genome Mining and Natural Product Social Molecular Networking (GNPS)

The discovery and characterization of natural products like this compound have been significantly advanced by the integration of genome mining and innovative data analysis platforms such as the Global Natural Product Social Molecular Networking (GNPS) ecosystem. ucsd.eduucsd.eduresearchgate.net

Genome mining involves the analysis of the genetic information of a producing organism, such as a Streptomyces species, to identify the biosynthetic gene clusters (BGCs) responsible for the production of specific secondary metabolites. By identifying the genes that code for the enzymes involved in the biosynthesis of this compound, researchers can gain insights into its biosynthetic pathway and potentially engineer the organism to produce novel analogs.

GNPS is a web-based platform that facilitates the visualization and analysis of tandem mass spectrometry (MS/MS) data. ucsd.edugithub.io It allows for the creation of molecular networks where molecules are clustered based on the similarity of their fragmentation patterns. wur.nl This approach, known as molecular networking, can rapidly dereplicate known compounds and highlight potentially new or modified structures within a complex mixture. nih.govwur.nl For the study of this compound and related metabolites, GNPS analysis of crude extracts can reveal the presence of a family of related compounds, aiding in their targeted isolation and structural elucidation. researchgate.net The platform also allows for the comparison of experimental data against vast public spectral libraries, further accelerating the identification process. ucsd.edugithub.io

Future Research Trajectories and Academic Perspectives

Exploration of Undiscovered Bioactivities and Therapeutic Potential

The full therapeutic potential of Obscurolide A2 remains largely uncharted territory, inviting extensive investigation. The obscurolide family, including this compound, is known to possess a γ-butyrolactone core, a structural motif present in many biologically active molecules. researchgate.net Initial studies on the obscurolide class revealed weak inhibitory activity against phosphodiesterases. researchgate.netrsc.org However, the structural complexity and chemical functionalities of this compound suggest a broader range of biological interactions are possible.

Research into related natural products provides a roadmap for future bioactivity screening. For instance, other furanone derivatives have demonstrated promising antimicrobial, antifungal, and anticancer properties. ontosight.ai Furthermore, novel obscurolide-type compounds isolated from Streptomyces alboniger have shown potential for inhibiting nitric oxide production in macrophages and exhibiting anticoagulant activity against platelet activating factor-induced aggregation. researchgate.netnih.gov Another analogue displayed anti-acetylcholinesterase activity, hinting at potential applications in neurodegenerative disease research. nih.govrsc.org

Future research should systematically screen this compound and its synthetic analogues against a wide array of biological targets. High-throughput screening campaigns could uncover novel activities in areas such as oncology, immunology, and infectious diseases, thereby identifying new avenues for therapeutic development. smolecule.comsathyabama.ac.in

Biosynthetic Pathway Engineering for Enhanced Production and Novel Compound Generation

Understanding and manipulating the biosynthesis of this compound is critical for both improving its production yield and generating novel, structurally diverse analogues. This compound is a secondary metabolite from Streptomyces, and its biosynthesis is believed to originate from the polyketide pathway. tandfonline.comntu.edu.sg The core structure is assembled from a p-substituted aromatic ring, likely derived from 4-aminobenzoic acid, and a disubstituted γ-lactone moiety. tandfonline.com

A significant breakthrough demonstrated that the biosynthesis of this compound and A3 could be initiated in a streptazolin-producing Streptomyces strain simply by feeding ammonium (B1175870) ions into the culture. tandfonline.comtandfonline.com This finding highlights the plasticity of microbial secondary metabolism and opens the door for fermentation-based production strategies. This "deregulation" effect of ammonium ions appears to be highly specific, as other precursors did not initiate obscurolide production. tandfonline.com

Future research in biosynthetic pathway engineering could focus on several key areas:

Genome Mining: Identifying and characterizing the complete biosynthetic gene cluster (BGC) responsible for obscurolide production in Streptomyces species. universiteitleiden.nl

Heterologous Expression: Transferring the identified BGC into a more tractable host organism, such as E. coli or an optimized Streptomyces chassis, to facilitate higher yields and easier genetic manipulation. ntu.edu.sgnih.gov

Combinatorial Biosynthesis: Engineering the biosynthetic pathway by introducing or modifying enzymes from other pathways to create "new-to-nature" obscurolides with potentially enhanced or novel bioactivities. frontiersin.org This could involve altering the polyketide synthase enzymes to incorporate different extender units or modifying tailoring enzymes that decorate the core scaffold.

The discovery of naturally occurring obscurolide dimers and other complex analogues underscores the inherent biosynthetic potential that can be harnessed and expanded through genetic engineering. nih.govrsc.org

Development of Innovative Synthetic Methodologies for this compound and Analogues

While natural product isolation and fermentation provide access to this compound, chemical synthesis is essential for producing structural analogues for structure-activity relationship (SAR) studies and for ensuring a scalable supply of lead compounds. The development of innovative and efficient synthetic routes to the obscurolide scaffold is a key area for future research.

The γ-butyrolactone core and its stereocenters, including an allylic alcohol system that can be prone to racemization, present interesting synthetic challenges. researchgate.net Future synthetic strategies could draw inspiration from methodologies developed for other complex natural products. For example, the convergent total synthesis of avenolide, another signaling molecule from Streptomyces, utilized Sharpless epoxidation and dihydroxylation to install key stereocenters, techniques that could be adapted for this compound synthesis. researchgate.net Similarly, palladium-catalyzed cyclization reactions, used in the synthesis of the related metabolite streptazolin (B1245216), could offer an efficient approach to constructing the core ring system. acs.org

The focus of innovative synthetic methodologies would be to develop flexible and stereocontrolled routes that allow for the late-stage diversification of the obscurolide scaffold. This would enable the rapid generation of a library of analogues with variations in the side chain and the aromatic moiety, which is crucial for probing biological targets and optimizing activity.

Advanced Medicinal Chemistry and Drug Design Principles Applied to this compound Scaffold

The this compound structure serves as an attractive scaffold for medicinal chemistry and drug design. nih.gov Its defined three-dimensional structure and multiple functional groups provide handles for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. scholarsresearchlibrary.com

Initial SAR insights can be gleaned from the naturally occurring obscurolide family. researchgate.net The variations between Obscurolide A1, A2, A3, and A4, which differ in the reduction state of the carboxy group on the 4-aminobenzoic acid moiety, provide a starting point for understanding the importance of this part of the molecule. researchgate.netresearchgate.net The isolation of more complex analogues, such as those with pentanone substitutions on the aromatic ring, further expands this natural SAR data. nih.govrsc.org

Future medicinal chemistry programs would apply rational drug design principles to the obscurolide scaffold. scholarsresearchlibrary.com This would involve:

Scaffold Hopping and Simplification: Creating simplified analogues that retain the key pharmacophoric elements while being more synthetically accessible.

Structure-Based Design: If a specific protein target is identified, using computational docking and structural biology to design analogues that form optimal interactions with the binding site.

Fragment-Based Drug Discovery: Using the core butyrolactone or aromatic fragments as starting points to build novel inhibitors.

By systematically modifying the scaffold and evaluating the biological activities of the resulting analogues, researchers can develop a comprehensive SAR profile, guiding the optimization of this compound from a natural product hit into a potent and selective drug candidate.

Interdisciplinary Research Integrating Omics Data with Chemical Biology

The future of natural product research, including the study of this compound, lies in the integration of multiple scientific disciplines. ircbc.ac.cn An interdisciplinary approach combining "omics" technologies with chemical biology is particularly powerful for unlocking the full potential of microbial metabolites. polyu.edu.hklon.ac.ukiisertvm.ac.in

Omics-Driven Discovery and Biosynthesis:

Genomics & Metabolomics: Genome mining of Streptomyces strains can identify silent BGCs predicted to produce novel natural products. universiteitleiden.nl This genomic data, when correlated with metabolomic analyses (e.g., LC-MS/MS-based molecular networking), can directly link genes to molecules, accelerating the discovery of new obscurolide analogues. sathyabama.ac.inresearchgate.net This integrated approach has already proven effective in identifying new metabolites from microbial cultures. frontiersin.org

Transcriptomics: Analyzing gene expression under different culture conditions (such as with and without ammonium ion feeding) can elucidate the regulatory networks that control this compound biosynthesis. tandfonline.comfrontiersin.org

Chemical Biology Tools:

Chemical Probes: Synthesizing tagged versions of this compound could enable affinity purification or activity-based protein profiling experiments to identify its direct cellular targets, a crucial step in understanding its mechanism of action.

Chemical Screening: Utilizing chemical screening methods provides a "metabolic finger-print" to analyze how feeding different compounds into the fermentation broth can manipulate the production of secondary metabolites like the obscurolides. tandfonline.com

By combining the power of mass spectrometry, next-generation sequencing, and synthetic chemistry, researchers can create a holistic understanding of this compound, from its genetic origins to its cellular function, paving the way for its development into a valuable chemical tool or therapeutic agent. polyu.edu.hk

Q & A

Basic Research Questions

Q. How is Obscurolide A2 isolated and characterized from microbial sources?

- Methodology : Isolation typically involves chromatographic techniques (e.g., Sephadex LH-20 columns, TLC) and spectroscopic methods (HR-ESI-MS, 1D/2D NMR). For example, this compound was isolated from Streptomyces alboniger using chloroform/methanol gradients, with structural confirmation via HMBC, COSY, and NOESY correlations .

- Key Data : Molecular formula (C₁₅H₁₇NO₄), Rf values (0.48 in CHCl₃/5% MeOH), and distinct NMR shifts (e.g., 1H δ 6.85 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for resolving the structure of this compound?

- Methodology : Use a combination of:

- HR-ESI-MS : To determine molecular mass and fragmentation patterns.

- NMR : 1H, 13C, HSQC, HMBC (for carbon-proton connectivity and long-range correlations).

- Comparative analysis : Cross-validate data with known analogs like Obscurolide B2 .

Q. What are the primary challenges in distinguishing this compound from structurally similar compounds?

- Methodology :

- Chromatographic separation : Optimize solvent systems (e.g., CH₂Cl₂/MeOH gradients) to resolve minor structural differences.

- Spectral differentiation : Compare NOESY (for spatial proximity) and COSY (for proton coupling) data with reference compounds .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during this compound characterization?

- Methodology :

- Iterative validation : Re-run experiments under controlled conditions (e.g., solvent purity, temperature).

- Multi-technique corroboration : Combine X-ray crystallography (if crystalline) with DFT calculations to resolve ambiguous NMR assignments .

Q. What experimental designs are optimal for studying this compound’s bioactivity mechanisms?

- Methodology :

- In vitro assays : Use dose-response curves (IC₅₀ calculations) in cancer cell lines.

- Target identification : Apply CRISPR-Cas9 screening or molecular docking to predict protein targets.

- Controls : Include structurally related inactive analogs (e.g., Chartreusin) to isolate structure-activity relationships .

Q. How can biosynthesis pathways of this compound be elucidated using genomic data?

- Methodology :

- Gene cluster mining : Use antiSMASH or PRISM to identify polyketide synthase (PKS) genes in Streptomyces alboniger.

- Heterologous expression : Clone candidate gene clusters into model hosts (e.g., S. coelicolor) to confirm metabolite production .

Q. What strategies mitigate degradation issues during this compound purification?

- Methodology :

- Stabilization : Use inert atmospheres (N₂) and light-protected containers during extraction.

- Analytical monitoring : Track degradation via LC-MS at each purification step .

Data Analysis and Reporting

Q. How should researchers present spectroscopic data for this compound in publications?

- Guidelines :

- Tables : Include NMR shifts (δ ppm), coupling constants (J in Hz), and HMBC/NOESY correlations (see Table 1).

- Figures : Annotate key spectral peaks and provide comparative data with known analogs .

Table 1 : Example NMR Data for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Correlation (HMBC/COSY) |

|---|---|---|---|

| H-3 | 6.85 | s | C-1, C-5 |

| C-1 | 170.2 | - | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.